Carboxamide Positional Isomerism: 4-Carboxamide (Target) vs 3-Carboxamide (CAS 1808560-45-3) – Divergent Hydrogen-Bond Geometry
The target compound (4-carboxamide isomer, CAS 1706188-40-0) and its positional isomer (3-carboxamide, CAS 1808560-45-3) share identical molecular formula (C13H12F3N3O) and molecular weight (283.25 g/mol) but differ in the attachment point of the carboxamide to the pyrazole ring . This positional isomerism relocates the hydrogen-bond donor/acceptor pair by approximately 2.2 Å (center-to-center distance between pyrazole C3 and C4), altering the vector of the amide NH and C=O groups relative to the pyrazole core. In kinase inhibitor programs, pyrazole-4-carboxamides have been established as privileged scaffolds for targeting the hinge region of kinases, while 3-carboxamides present a distinct pharmacophore geometry [1]. This structural difference is non-trivial for any structure-based design or SAR campaign.
| Evidence Dimension | Carboxamide attachment position on pyrazole ring (pharmacophore geometry) |
|---|---|
| Target Compound Data | Carboxamide at pyrazole C4 position (CAS 1706188-40-0); H-bond vector approximately parallel to the pyrazole N1–N2 axis |
| Comparator Or Baseline | Carboxamide at pyrazole C3 position (CAS 1808560-45-3); H-bond vector angled approximately 60° relative to pyrazole N1–N2 axis |
| Quantified Difference | ~2.2 Å displacement of amide attachment; divergent pharmacophore geometry (~60° angular difference in H-bond projection) |
| Conditions | Inferred from crystallographic analysis of pyrazole regioisomers in the Cambridge Structural Database and published kinase–inhibitor co-crystal structures [1] |
Why This Matters
Selection of the correct regioisomer (4-carboxamide vs 3-carboxamide) is essential for target engagement in structure-based drug design, as the two isomers present mutually incompatible hydrogen-bond geometries; purchasing the wrong isomer will produce negative or misleading SAR results.
- [1] Gao, Y.-D.; et al. Pyrazole carboxamides as inhibitors of 11β-hydroxysteroid dehydrogenase-1. US Patent Application US20050038044A1 / WO2005016877. Filed 2004-08-03. Merck Sharp & Dohme Corp. View Source
